4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

Catalog No.
S11586925
CAS No.
M.F
C21H25ClN2O5S
M. Wt
453.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-yls...

Product Name

4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

InChI

InChI=1S/C21H25ClN2O5S/c1-16-15-17(22)4-9-20(16)29-12-2-3-21(25)23-18-5-7-19(8-6-18)30(26,27)24-10-13-28-14-11-24/h4-9,15H,2-3,10-14H2,1H3,(H,23,25)

InChI Key

AWEGKLZJGIIUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

The compound 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a synthetic organic molecule characterized by its complex structure, which includes a chloro-substituted phenoxy group, a morpholinyl sulfonamide moiety, and a butanamide functional group. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to the presence of both the morpholine ring and sulfonamide functionalities, which are often associated with biological activity.

The chemical reactivity of 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide can be explored through various organic reactions:

  • Nucleophilic Substitution: The chloro group on the phenoxy moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, affecting the compound's solubility and reactivity.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of corresponding carboxylic acids and amines.

These reactions can be utilized in synthetic pathways to modify the compound or to produce derivatives with enhanced properties.

Compounds containing morpholine and sulfonamide structures have been extensively studied for their biological activities. This particular compound may exhibit:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, potentially making this compound effective against certain bacterial strains.
  • Anti-inflammatory Effects: Morpholine derivatives often show anti-inflammatory activity, which could be relevant in treating inflammatory diseases.
  • Anticancer Properties: Research indicates that similar compounds may possess anticancer effects, warranting further investigation into this compound's efficacy against cancer cell lines.

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide can involve several steps:

  • Formation of the Phenoxy Group: The synthesis begins with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol, which is then reacted with a suitable electrophile to form the phenoxy linkage.
  • Morpholine Sulfonylation: The morpholine ring can be introduced via sulfonylation using a sulfonyl chloride derivative, forming the morpholin-4-ylsulfonyl group.
  • Amidation: Finally, the butanamide portion can be synthesized by reacting an appropriate amine with a carboxylic acid derivative or by direct amidation of butanoic acid.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
  • Chemical Research: It may be used as a reference standard in analytical chemistry for developing methods to quantify related compounds.
  • Material Science: The unique structural features could allow for modifications that enhance material properties in polymer science.

Interaction studies involving 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with target proteins could elucidate its mechanism of action and therapeutic potential.
  • Drug-Receptor Interactions: Investigating its binding affinity to specific receptors will help determine its pharmacological profile.
  • Metabolic Stability: Assessing how metabolic enzymes affect this compound could inform its bioavailability and therapeutic window.

Several compounds share structural similarities with 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)phenyl]propanamideSimilar phenoxy and morpholine groupsAntimicrobial
1-(4-bromophenyl)-3-[[(4-(morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thioureaContains thiourea instead of amideAnticancer
1-(3,5-dimethylphenyl)-5-[[(4-(morpholinyl)anilino]-methylidene]-2-sulfanylideneSulfanylidene moietyAntioxidant

Uniqueness

The uniqueness of 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide lies in its specific combination of a chloro-substituted phenoxy group with a morpholine sulfonamide structure, which may provide distinct pharmacological properties not found in other similar compounds. This combination suggests potential for novel therapeutic applications that merit further exploration in drug development contexts.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

452.1172708 g/mol

Monoisotopic Mass

452.1172708 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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